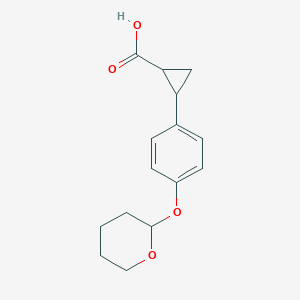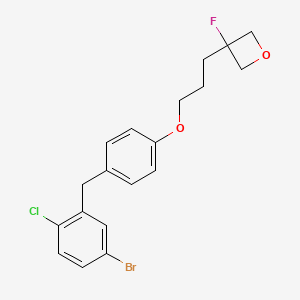![molecular formula C14H17BrN2O B14783784 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is a chiral compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a dimethylpropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted precursor.
Attachment of the Dimethylpropanamine Moiety: The dimethylpropanamine group is introduced via a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization reactions to form the oxazole ring.
Efficient Nucleophilic Substitution: Employing optimized conditions for the nucleophilic substitution to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring play crucial roles in binding to these targets, while the dimethylpropanamine moiety may influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-(4-CHLOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A similar compound with a chlorophenyl group instead of a bromophenyl group.
1-(5-(4-FLUOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A fluorinated analog that may exhibit different reactivity and properties.
Uniqueness
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
分子式 |
C14H17BrN2O |
|---|---|
分子量 |
309.20 g/mol |
IUPAC名 |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H17BrN2O/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 |
InChIキー |
ODMWOTIYDJTMSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)

![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)






![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
